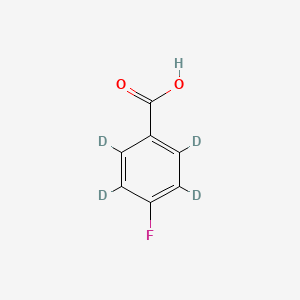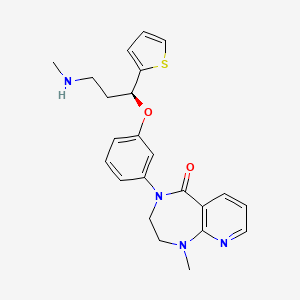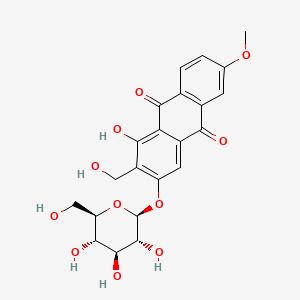
CypD-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CypD-IN-3 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown high affinity for CypD with an IC50 value of 0.01 μM . Cyclophilin D plays a crucial role in regulating the mitochondrial permeability transition pore, which is involved in various pathological conditions such as oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CypD-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s affinity and selectivity for CypD.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, automation of synthesis, and large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
CypD-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance or modify the compound’s activity.
Wissenschaftliche Forschungsanwendungen
CypD-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various chemical processes.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate cellular processes.
Wirkmechanismus
CypD-IN-3 exerts its effects by inhibiting cyclophilin D, which regulates the mitochondrial permeability transition pore. This inhibition prevents the opening of the pore, thereby protecting cells from mitochondrial dysfunction and cell death . The molecular targets and pathways involved include interactions with the F1F0-ATP synthase, phosphate carrier, and adenine nucleotide translocator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Debio 025: Another cyclophilin inhibitor with potential therapeutic applications.
Sanglifehrin A: A natural product with cyclophilin inhibitory activity.
Uniqueness of CypD-IN-3
This compound is unique due to its high selectivity and potency for cyclophilin D, with an IC50 value of 0.01 μM . Unlike other cyclophilin inhibitors, this compound is specifically designed to target mitochondrial dysfunction without significant off-target effects, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C53H61N7O11 |
|---|---|
Molekulargewicht |
972.1 g/mol |
IUPAC-Name |
2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |
InChI-Schlüssel |
ZHNYUSCORILKFS-FCZRSVTRSA-N |
Isomerische SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
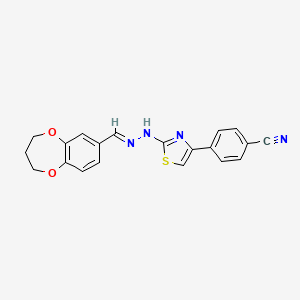


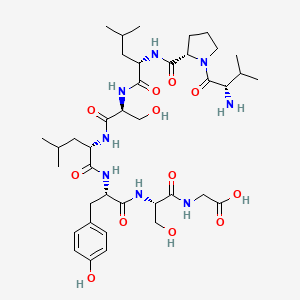
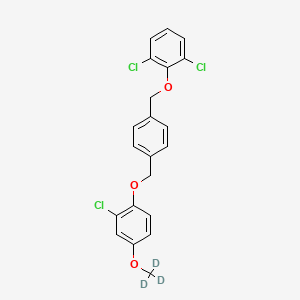
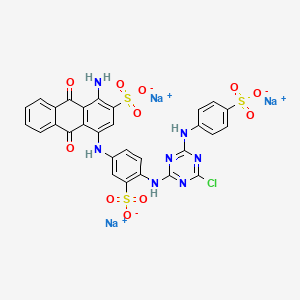

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
